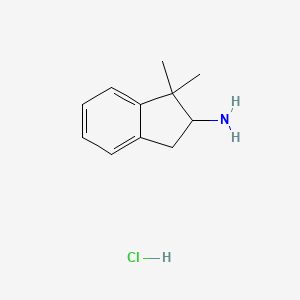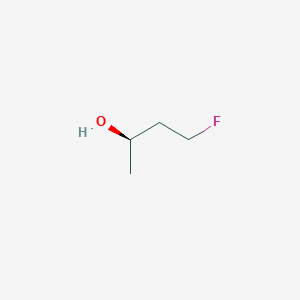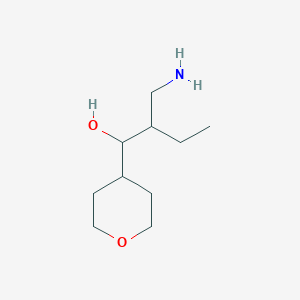
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol is an organic compound that features both an amine and an alcohol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can be approached through several synthetic routes. One common method involves the reaction of a tetrahydropyran derivative with a butanol derivative under conditions that promote the formation of the desired product. Typical reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the desired purity of the product, the cost of raw materials, and the efficiency of the reaction.
化学反应分析
Types of Reactions
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can undergo a variety of chemical reactions due to the presence of its amine and alcohol functional groups. These reactions may include:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: Both the amine and alcohol groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the alcohol group could yield a ketone or aldehyde, while reduction of the amine group could yield a primary amine.
科学研究应用
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for binding to biological targets.
Medicine: As a potential therapeutic agent or drug precursor.
Industry: As an intermediate in the production of materials or chemicals.
作用机制
The mechanism by which 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, and could influence various biochemical pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may include other amine-alcohol compounds, such as:
- 2-(Aminomethyl)-1-butanol
- 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)ethanol
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
2-(aminomethyl)-1-(oxan-4-yl)butan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-8(7-11)10(12)9-3-5-13-6-4-9/h8-10,12H,2-7,11H2,1H3 |
InChI 键 |
AHRFSESGNUYNKG-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C(C1CCOCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


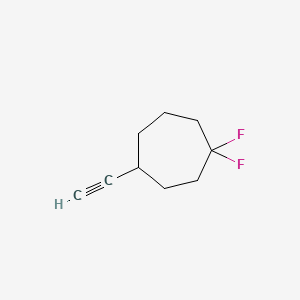
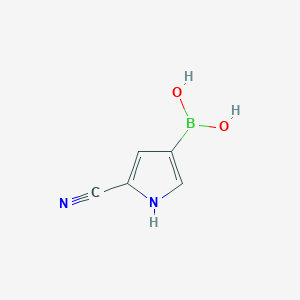
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)

![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
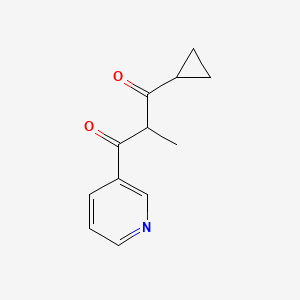
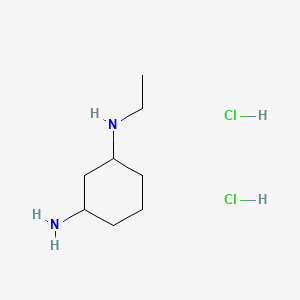
![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
![N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
![2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13481074.png)
